THFM is primarily used as a monomer in the synthesis of various polymers through a process called polymerization. These polymers find applications in diverse scientific research fields:
THFM can be used to modify the surface properties of various materials, such as:
THFM is also being explored in other scientific research areas, such as:
Tetrahydrofurfuryl methacrylate is an ester derived from methacrylic acid and tetrahydrofurfuryl alcohol. Its chemical formula is , and it appears as a colorless to slightly yellowish liquid with a characteristic ester-like odor. This compound is categorized under methacrylates, which are known for their ability to polymerize and form durable materials. Tetrahydrofurfuryl methacrylate is recognized for its utility in various applications, particularly in the fields of coatings, adhesives, and polymers due to its favorable properties such as low viscosity and good adhesion characteristics .
Tetrahydrofurfuryl methacrylate has been studied for its biological activity, particularly regarding its potential toxicity. It is classified as a skin sensitizer, which means it can induce allergic reactions upon dermal exposure . Additionally, it has been shown to have moderate acute oral toxicity with an LD50 value of 928 mg/kg in rats . Its metabolites may also contribute to systemic toxicity, primarily through hydrolysis products like tetrahydrofurfuryl alcohol .
The synthesis of tetrahydrofurfuryl methacrylate can be achieved through several methods:
These methods allow for the production of tetrahydrofurfuryl methacrylate with varying purity levels and specific properties tailored for particular applications .
Tetrahydrofurfuryl methacrylate has diverse applications due to its unique properties:
Studies on the interactions of tetrahydrofurfuryl methacrylate indicate that it may react with various biological molecules. For instance, it has been shown to undergo hydrolysis and conjugation with glutathione, leading to the formation of mercapturic acids . These metabolic pathways highlight its interaction with biological systems and potential implications for toxicity.
Several compounds share structural similarities with tetrahydrofurfuryl methacrylate. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl Methacrylate | Methacrylate | Widely used in commercial applications; lower viscosity than tetrahydrofurfuryl methacrylate. |
Ethyl Methacrylate | Methacrylate | Higher boiling point; used in similar applications but with different reactivity profiles. |
N-Butyl Methacrylate | Methacrylate | Exhibits different solubility characteristics; often used in coatings. |
Tetrahydrofuran | Solvent | Acts as a precursor for tetrahydrofurfuryl alcohol; important solvent properties. |
Tetrahydrofurfuryl methacrylate stands out due to its specific reactivity profile and biocompatibility compared to other methacrylates. Its unique structure allows for distinct interactions within biological systems while maintaining favorable polymerization characteristics.
Tetrahydrofurfuryl methacrylate (THFMA, CAS 2455-24-5) is a monofunctional methacrylate ester with the molecular formula $$ \text{C}9\text{H}{14}\text{O}3 $$ and a molecular weight of 170.21 g/mol. Its structure consists of a methacryloyl group ($$ \text{CH}2=\text{C}(\text{CH}3)\text{COO}- $$) bonded to a tetrahydrofurfuryl moiety, a five-membered cyclic ether ($$ \text{C}4\text{H}_7\text{O}- $$). The ester linkage and unsaturated vinyl group enable radical polymerization, while the cyclic ether enhances solubility in polar solvents and adhesion properties.
Key structural features include:
The molecule’s refractive index ($$ n_D^{20} = 1.458 $$) and density ($$ 1.044 \, \text{g/mL} $$) reflect its polar character, while its boiling point ($$ 178^\circ\text{C} $$) and flash point ($$ 194^\circ\text{F} $$) indicate moderate thermal stability.
The industrial synthesis of THFMA primarily involves transesterification of methyl methacrylate (MMA) with tetrahydrofurfuryl alcohol (THFA). This catalytic process follows the reaction:
$$
\text{CH}2=\text{C}(\text{CH}3)\text{COOCH}3 + \text{THFA} \xrightarrow{\text{LiOH}} \text{THFMA} + \text{CH}3\text{OH}
$$
Key process parameters:
A study using sodium aryloxide ($$ \text{NaOAr} $$) or magnesium catalysts ($$ \text{Mg(OAr)}_2 $$) achieved $$ >98\% $$ conversion at $$ 25^\circ\text{C} $$, highlighting the role of steric hindrance in minimizing side reactions. Recent advances employ continuous-flow reactors to enhance yield ($$ >95\% $$) and reduce reaction time to $$ 4 \, \text{hr} $$.
Controlled radical polymerization of THFMA utilizes three main catalytic approaches:
Using 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) as a chain-transfer agent:
Copper(I) bromide with 4,4’-di(5-nonyl)-2,2’-bipyridine ligand:
Sterically hindered magnesium aryloxides ($$ \text{Mg(OAr)}_2 $$):
Three-component systems (water/surfactant/co-surfactant) facilitate THFMA polymerization at ambient temperatures:
UV-curable formulations use 2-hydroxy-2-methylpropiophenone as a photoinitiator:
Method | Temperature (°C) | Time (hr) | Conversion (%) | PDI |
---|---|---|---|---|
Transesterification | 50–120 | 4–8 | 95–98 | – |
RAFT | 60 | 15 | 93–98 | 1.07 |
ATRP | 25–90 | 6–24 | 85–95 | 1.3 |
Anionic Microemulsion | 25 | 2–4 | 90–95 | 1.2 |
Irritant;Health Hazard